molecular formula C8H8O2S B105559 Phenyl vinyl sulfone CAS No. 5535-48-8

Phenyl vinyl sulfone

Cat. No.: B105559
CAS No.: 5535-48-8
M. Wt: 168.21 g/mol
InChI Key: UJTPZISIAWDGFF-UHFFFAOYSA-N
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Description

(ETHENYLSULFONYL)BENZENE, also known as phenyl vinyl sulfone, is an organic compound with the molecular formula C8H8O2S. It consists of a benzene ring substituted with an ethenylsulfonyl group. This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (ETHENYLSULFONYL)BENZENE can be synthesized through several methods. One common method involves the reaction of benzenethiol with 1,2-dibromoethane in the presence of sodium ethoxide in ethanol. The reaction mixture is stirred at reflux for several hours, followed by extraction and purification .

Industrial Production Methods: On an industrial scale, (ETHENYLSULFONYL)BENZENE is produced using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (ETHENYLSULFONYL)BENZENE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding sulfide.

    Substitution: It participates in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl vinyl sulfide.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

    Phenyl vinyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.

    Phenyl vinyl sulfide: Contains a sulfide group instead of a sulfone.

    Benzene sulfonic acid: Contains a sulfonic acid group attached to the benzene ring.

Uniqueness: (ETHENYLSULFONYL)BENZENE is unique due to its ethenylsulfonyl group, which imparts distinct reactivity and properties compared to other benzene derivatives. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

ethenylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTPZISIAWDGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203903
Record name Phenyl vinyl sulfone
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5535-48-8
Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulfone
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Record name Phenyl vinyl sulphone
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Record name PHENYL VINYL SULFONE
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Synthesis routes and methods I

Procedure details

(β-chloroethylsulfonyl)benzene (4.09 g, 20 mmol) was added to 20 g of toluene, to this solution were added 3.00 g of 49% aqueous potassium carbonate solution (potassium carbonate 10.6 mmol) and 113 mg (1.0 mmol) or diisopropylethylamine, and the mixture was stirred for 4 hours at 40° C. Then, 10 g of water was added and the mixture was separated to an organic phase and aqueous phase. This aqueous phase was extracted by chloroform, and the resulted organic phase was combined with the previous organic phase, dried over magnesium sulfate, the solvents were distilled off, to obtain 2.76 g (yield 82.1%) of phenylvinylsulfone.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Three
Yield
82.1%

Synthesis routes and methods II

Procedure details

(β-chloroethylsulfonyl)benzene (40.9 g, 200 mmol) was dissolved in 100 g of toluene, to this solution were added 30.7 g of 49% aqueous potassium carbonate solution (potassium carbonate 109 mmol) and 1.01 g (10 mmol) of triethylamine, and the mixture was stirred for 3 hours at from 40 to 45° C. Then, the mixture was washed with 70 g of water once, with 35 g of 5% aqueous sulfuric acid solution once and further with 35 g of water once, and the solvents were distilled off to obtain 33.1 g (yield 98.4%) of phenylvinylsulfone.
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Yield
98.4%

Synthesis routes and methods III

Procedure details

2-(phenylsulfonyl)ethanol (143.8 g, purity 96.2%, 743 mmol) was added to 71.9 g of toluene, and 30.0 g (38 mmol) of pyridine was added to the mixture. The resulting solution was heated to 60° C., then 110.5 g (929 mmol) of thionyl chloride added over 5 hours at 60 to 70° C., and the mixture was stirred for 2 hours at 70° C. Then, the mixture was diluted with 143.9 g of toluene and cooled to 45° C. Then 303.2 g of 7% sodium bicarbonate solution and 193.4 g of toluene were added, washed separated. Obtained organic layer was mixed with 303.2 g of 7% sodium bicarbonate solution and stirred and separated. 5 g of the organic layer was sampled and subjected to HPLC analysis, which revealed that (β-chloroethylsulfonyl)benzene was obtained in a yield of 98% and phenylvinylsulfone in a yield of 0.7%. (Internal Standard: methyl benzoate).
Quantity
143.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
71.9 g
Type
solvent
Reaction Step One
Quantity
110.5 g
Type
reactant
Reaction Step Two
Quantity
303.2 g
Type
reactant
Reaction Step Three
Quantity
193.4 g
Type
solvent
Reaction Step Three
Quantity
143.9 g
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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